REACTION_CXSMILES
|
[C:1]([N:3]=[C:4]([O:8][CH3:9])[CH2:5][C:6]#[N:7])#[N:2].CCOCC.[ClH:15].C(=O)(O)[O-].[Na+]>C(O)(=O)C.O>[Cl:15][C:1]1[N:3]=[C:4]([O:8][CH3:9])[CH:5]=[C:6]([NH2:7])[N:2]=1 |f:3.4|
|
Name
|
methyl N-cyanocyanoacetimidate
|
Quantity
|
1.23 g
|
Type
|
reactant
|
Smiles
|
C(#N)N=C(CC#N)OC
|
Name
|
|
Quantity
|
10 mL
|
Type
|
solvent
|
Smiles
|
C(C)(=O)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CCOCC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C([O-])(O)=O.[Na+]
|
Name
|
|
Quantity
|
10 mL
|
Type
|
solvent
|
Smiles
|
O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
to react for 6 hours at room temperature
|
Duration
|
6 h
|
Type
|
CUSTOM
|
Details
|
After the reaction
|
Type
|
DISTILLATION
|
Details
|
the solvent was distilled off
|
Type
|
CUSTOM
|
Details
|
to give a residue
|
Type
|
CUSTOM
|
Details
|
to give
|
Type
|
CUSTOM
|
Details
|
precipitates
|
Type
|
FILTRATION
|
Details
|
Then, the precipitates were collected by filtration
|
Type
|
WASH
|
Details
|
washed with water
|
Type
|
CUSTOM
|
Details
|
dried
|
Type
|
CUSTOM
|
Details
|
to give 1.47 g of crude crystals
|
Type
|
CUSTOM
|
Details
|
The crystals were recrystallized from diluted hydrochloric acid
|
Name
|
|
Type
|
product
|
Smiles
|
ClC1=NC(=CC(=N1)OC)N
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.33 g | |
YIELD: PERCENTYIELD | 83.1% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |